![molecular formula C14H24N5O8PS B12559187 2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate) CAS No. 158080-39-8](/img/structure/B12559187.png)
2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) is a complex organic compound that belongs to the class of nucleosides This compound is structurally related to guanosine, a nucleoside component of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) typically involves multiple steps. The starting material is often a protected form of guanosine, which undergoes a series of chemical reactions to introduce the sulfanyl and phosphate groups. Common reaction conditions include the use of protecting groups to prevent unwanted reactions, and the use of specific reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the progress of the reactions and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phosphate group or to modify the sulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield dephosphorylated or modified sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) involves its interaction with DNA and RNA. The compound can be incorporated into nucleic acids, where it may affect their structure and function. The sulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. The phosphate group can also play a role in cellular signaling and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A related compound that is a biomarker for oxidative damage to DNA.
2’-Deoxyguanosine: A simpler nucleoside without the sulfanyl and phosphate groups.
7,8-Dihydroguanosine: A nucleoside with a similar structure but lacking the deoxy and sulfanyl modifications.
Uniqueness
The uniqueness of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfanyl and phosphate groups allows for unique interactions with biological molecules and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
158080-39-8 |
|---|---|
Molekularformel |
C14H24N5O8PS |
Molekulargewicht |
453.41 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-6-oxo-1,8-dihydropurin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N5O8PS/c15-14-16-12-11(13(22)17-14)18(1-3-29-4-2-20)7-19(12)10-5-8(21)9(27-10)6-26-28(23,24)25/h8-10,20-21H,1-7H2,(H2,23,24,25)(H3,15,16,17,22)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
WQQVNCJZFGHAHD-IVZWLZJFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


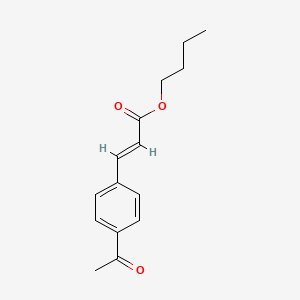
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
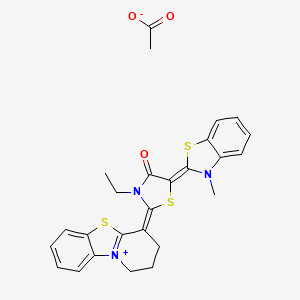
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
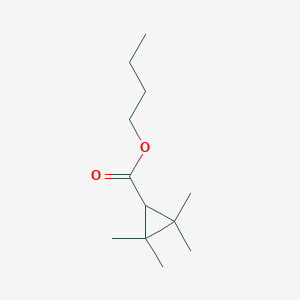
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


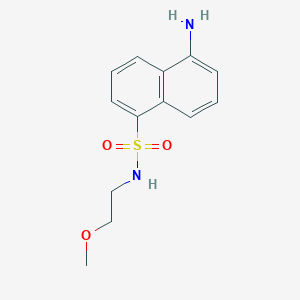
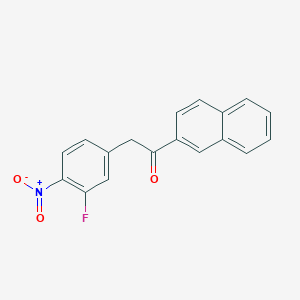

![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
